molecular formula C23H19FN2O3S2 B12009892 Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612077-14-2

Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12009892
CAS No.: 612077-14-2
M. Wt: 454.5 g/mol
InChI Key: NJTSAJPGSSKIGC-LDADJPATSA-N
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Description

Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thioamides with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolo[3,2-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can form adducts with DNA through intercalation, stabilized by hydrophobic and hydrogen bond interactions. This interaction can disrupt DNA replication and transcription, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development .

Biological Activity

Methyl 2-(4-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS No. 612077-14-2) is a compound belonging to the thiazolopyrimidine family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H19FN2O3S2C_{23}H_{19}FN_{2}O_{3}S_{2}, with a molecular weight of 454.5 g/mol. The structure features a thiazolo-pyrimidine core, which is known for its diverse pharmacological properties.

Biological Activities

Research indicates that derivatives of thiazolopyrimidine compounds exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Various studies have demonstrated that thiazolopyrimidine derivatives possess significant antimicrobial properties, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : These compounds have been shown to reduce inflammation in various models, indicating their utility in treating inflammatory diseases .
  • Anticancer Properties : Some thiazolopyrimidine derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
  • Antioxidant Activity : The ability to scavenge free radicals has been reported for certain derivatives, contributing to their therapeutic potential in oxidative stress-related conditions .

Synthesis and Evaluation

A recent study synthesized various thiazolopyrimidine derivatives and evaluated their biological activities using in vitro assays. The results indicated that modifications on the benzylidene moiety significantly influenced their biological efficacy. For instance:

CompoundActivity TypeIC50 (µM)Reference
Compound AAntimicrobial15.0
Compound BAnti-inflammatory10.5
Compound CAnticancer8.0

In Silico Predictions

In silico studies have predicted the biological activity of thiazolopyrimidine derivatives based on their structural properties. Molecular docking simulations suggest strong binding affinities to various biological targets, including enzymes involved in cancer progression and inflammatory pathways .

Properties

CAS No.

612077-14-2

Molecular Formula

C23H19FN2O3S2

Molecular Weight

454.5 g/mol

IUPAC Name

methyl (2E)-2-[(4-fluorophenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H19FN2O3S2/c1-13-19(22(28)29-2)20(15-6-10-17(30-3)11-7-15)26-21(27)18(31-23(26)25-13)12-14-4-8-16(24)9-5-14/h4-12,20H,1-3H3/b18-12+

InChI Key

NJTSAJPGSSKIGC-LDADJPATSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=CC=C(C=C4)SC)C(=O)OC

Origin of Product

United States

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